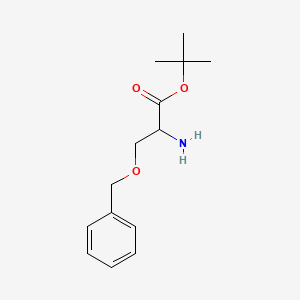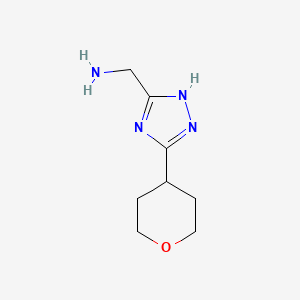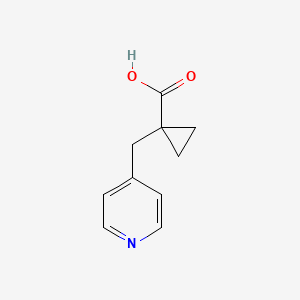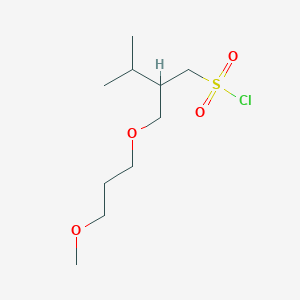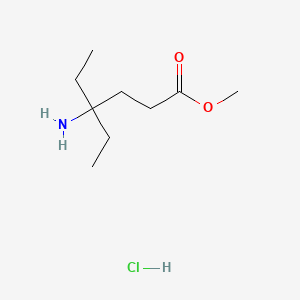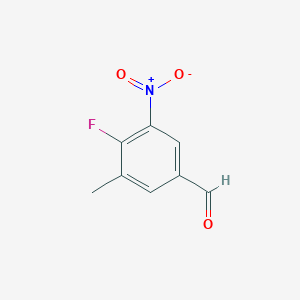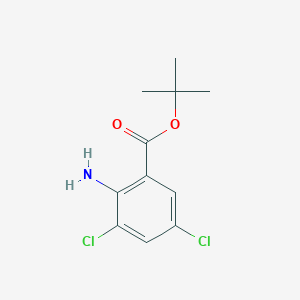
Tert-butyl 2-amino-3,5-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of tert-butyl 2-amino-3,5-dichlorobenzoate typically involves the esterification of 2-amino-3,5-dichlorobenzoic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve heating the mixture to reflux for several hours to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Tert-butyl 2-amino-3,5-dichlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
Reduction Reactions: The nitro group in the compound can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
Tert-butyl 2-amino-3,5-dichlorobenzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-butyl 2-amino-3,5-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Tert-butyl 2-amino-3,5-dichlorobenzoate can be compared with other similar compounds, such as:
Tert-butyl 2-amino-4,6-dichlorobenzoate: Similar in structure but with different substitution patterns on the benzene ring.
Tert-butyl 2-amino-3,5-dibromobenzoate: Similar in structure but with bromine atoms instead of chlorine atoms.
Tert-butyl 2-amino-3,5-difluorobenzoate: Similar in structure but with fluorine atoms instead of chlorine atoms.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the nature of the substituents on the benzene ring.
Propiedades
Fórmula molecular |
C11H13Cl2NO2 |
|---|---|
Peso molecular |
262.13 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-3,5-dichlorobenzoate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)7-4-6(12)5-8(13)9(7)14/h4-5H,14H2,1-3H3 |
Clave InChI |
FXDFCYFXZMGVAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(C(=CC(=C1)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


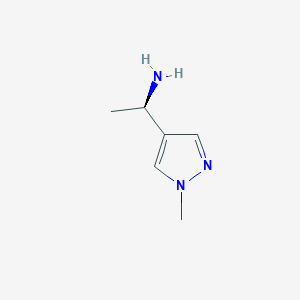

![1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride](/img/structure/B13620169.png)
